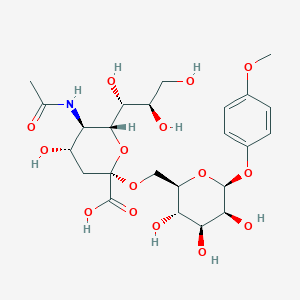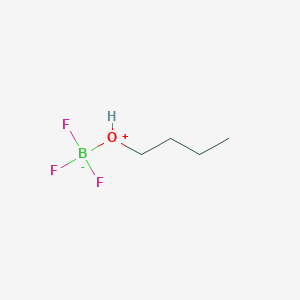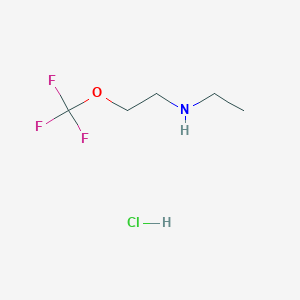
barium(2+);2-ethylhexan-1-ol;2-ethylhexan-1-olate;propan-2-ol;propan-2-olate;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “barium(2+);2-ethylhexan-1-ol;2-ethylhexan-1-olate;propan-2-ol;propan-2-olate;titanium” is a complex chemical entity that involves multiple components. Each of these components plays a crucial role in the overall properties and applications of the compound. Barium(2+) is a divalent cation, 2-ethylhexan-1-ol is a primary alcohol, 2-ethylhexan-1-olate is its corresponding alkoxide, propan-2-ol is a secondary alcohol, propan-2-olate is its corresponding alkoxide, and titanium is a transition metal known for its strength and corrosion resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
2-Ethylhexan-1-ol: : This compound can be synthesized through the hydroformylation of propylene followed by hydrogenation. The process involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a cobalt or rhodium catalyst to form butyraldehyde, which is then hydrogenated to form 2-ethylhexan-1-ol .
-
2-Ethylhexan-1-olate: : This alkoxide can be prepared by reacting 2-ethylhexan-1-ol with a strong base such as sodium or potassium hydride. The reaction typically takes place in an inert atmosphere to prevent the alkoxide from reacting with moisture or carbon dioxide in the air .
-
Propan-2-ol: The reaction can be carried out either by direct hydration using water and a catalyst or by indirect hydration using sulfuric acid followed by hydrolysis .
-
Propan-2-olate: : This alkoxide is formed by reacting propan-2-ol with a strong base such as sodium or potassium hydride. Similar to the preparation of 2-ethylhexan-1-olate, this reaction is also carried out in an inert atmosphere .
-
Titanium: : Titanium metal is typically produced through the Kroll process, which involves the reduction of titanium tetrachloride (TiCl4) with magnesium in an inert atmosphere. The resulting titanium sponge is then purified and melted to form titanium metal .
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Both 2-ethylhexan-1-ol and propan-2-ol can undergo oxidation reactions. For example, 2-ethylhexan-1-ol can be oxidized to 2-ethylhexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide . Propan-2-ol can be oxidized to acetone using similar oxidizing agents .
-
Reduction: : The alkoxides (2-ethylhexan-1-olate and propan-2-olate) can be reduced back to their corresponding alcohols using reducing agents such as lithium aluminum hydride .
-
Substitution: : The alkoxides can undergo nucleophilic substitution reactions with various electrophiles. For example, 2-ethylhexan-1-olate can react with alkyl halides to form ethers .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Bases: Sodium hydride, potassium hydride
Catalysts: Cobalt, rhodium
Major Products
2-Ethylhexanoic Acid: Formed from the oxidation of 2-ethylhexan-1-ol
Acetone: Formed from the oxidation of propan-2-ol
Ethers: Formed from the nucleophilic substitution of alkoxides with alkyl halides
Applications De Recherche Scientifique
The compound has a wide range of applications in various fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and ethers.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to fix tissues.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a solvent in drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In organic synthesis, the alkoxides act as nucleophiles, attacking electrophilic centers to form new bonds. In biological applications, the compound can interact with cellular components to stabilize structures for imaging. In industrial applications, the compound can act as a plasticizer, increasing the flexibility and durability of materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylhexanoic Acid: Similar to 2-ethylhexan-1-ol but with a carboxylic acid functional group.
Acetone: Similar to propan-2-ol but with a ketone functional group.
Titanium Tetrachloride: A precursor to titanium metal, similar in its use in the production of titanium.
Uniqueness
The uniqueness of this compound lies in its combination of components, which allows it to participate in a wide range of chemical reactions and applications. The presence of both primary and secondary alcohols, along with their corresponding alkoxides, provides versatility in organic synthesis. The inclusion of titanium adds strength and corrosion resistance, making the compound valuable in industrial applications.
Propriétés
IUPAC Name |
barium(2+);2-ethylhexan-1-ol;2-ethylhexan-1-olate;propan-2-ol;propan-2-olate;titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H18O.2C8H17O.3C3H8O.2C3H7O.2Ba.2Ti/c5*1-3-5-6-8(4-2)7-9;5*1-3(2)4;;;;/h3*8-9H,3-7H2,1-2H3;2*8H,3-7H2,1-2H3;3*3-4H,1-2H3;2*3H,1-2H3;;;;/q;;;2*-1;;;;2*-1;2*+2;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJAYMFYOKDUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)C[O-].CCCCC(CC)C[O-].CC(C)O.CC(C)O.CC(C)O.CC(C)[O-].CC(C)[O-].[Ti].[Ti].[Ba+2].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H126Ba2O10Ti2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1318.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313633.png)
![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)



![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)



![tetramethyl 6,6'-bis(diphenylphosphanyl)-1,1',3,3'-tetrahydro-2H,2'H-[5,5'-biindene]-2,2,2',2'-tetracarboxylate](/img/structure/B6313676.png)



